1,N6-Ethenoadenosine 5'-monophosphate disodium salt
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Overview
Description
Synthesis Analysis
The synthesis of 1,N6-ethenoadenosine derivatives involves the reaction of nucleotides with chloroacetaldehyde, leading to the formation of fluorescent etheno derivatives. This method has been used to create analogs like di(1,N6-ethenoadenosine)-5′,5‴-P1,P4-tetraphosphate, which exhibits significant fluorescence enhancement upon enzymatic hydrolysis (McLennan, 1991).
Molecular Structure Analysis
The molecular structure of 1,N6-ethenoadenosine derivatives has been characterized through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and fluorescence spectroscopy. These studies reveal the presence of specific structural features responsible for their fluorescent properties and their interaction with proteins (Wombacher & Reuter-Smerdka, 1976).
Chemical Reactions and Properties
1,N6-Ethenoadenosine derivatives participate in enzymatic reactions similarly to their natural counterparts but with the added advantage of fluorescence, facilitating the study of reaction mechanisms. Their reactivity has been explored in the context of protein kinase systems, where they serve as substrates without significant biological differences from unmodified nucleotides (Secrist et al., 1972).
Physical Properties Analysis
The physical properties of 1,N6-ethenoadenosine 5'-monophosphate, such as fluorescence lifetime and quantum yield, distinguish it from other nucleotide analogs. These properties make it a powerful tool for probing nucleotide-protein interactions and enzyme activities in complex biological systems (Kubota et al., 1983).
Chemical Properties Analysis
1,N6-Ethenoadenosine derivatives exhibit unique chemical properties, including enhanced fluorescence upon binding to proteins or upon enzymatic hydrolysis. This feature is exploited in biochemical assays to study nucleotide-binding sites and enzyme activities, providing insights into the functional roles of nucleotides in cellular processes (Spencer et al., 1974).
Scientific Research Applications
Nucleotide Synthesis and Derivatives
1,N^6-Ethenoadenosine 5'-monophosphate disodium salt, as part of the broader nucleotide family, is pivotal in synthetic approaches for preparing phosphorylated nucleosides and their derivatives. These compounds, including cyclic nucleotides and dinucleotides, play essential roles in various biochemical processes. Synthesis methodologies range from enzymatic processes, which are typically restricted to natural substrates, to chemical synthesis using either protected or unprotected nucleosides. The development of both solution-phase and solid-support syntheses has been instrumental, although the quest for a universal methodology compatible with a wide array of nucleoside analogues remains ongoing. This highlights the compound's central role in nucleotide synthesis and the ongoing need for innovative synthesis techniques (Roy et al., 2016).
Enzyme Inhibition for Therapeutic Applications
Inosine-5'-monophosphate dehydrogenase (IMPDH) inhibitors have gained attention for their therapeutic potential beyond their traditional use in preventing organ transplant rejection. The inhibition of IMPDH, a key enzyme in the de novo biosynthesis of guanine nucleotides, has been explored for indications including cancer and infectious diseases. This research avenue underscores the significance of enzyme inhibitors, like 1,N^6-Ethenoadenosine 5'-monophosphate disodium salt analogs, in developing new therapeutic strategies. Notably, the pursuit of IMPDH inhibitors highlights a focused interest in identifying compounds with selective activity against microbial over host enzymes, addressing drug resistance and the emergence of new microbial strains (Cuny et al., 2017).
Advanced Analytical Techniques
The quantitative analysis of therapeutic intracellular nucleotide analogs, including 1,N^6-Ethenoadenosine 5'-monophosphate disodium salt, via mass spectrometry (MS) highlights the compound's relevance in pharmacological studies. Despite challenges posed by the ionic nature of nucleotides, developments in MS-compatible chromatographic approaches have facilitated the direct analysis of intracellular nucleotides. This progress not only enhances our understanding of the pharmacokinetics and pharmacodynamics of nucleotide analogs but also opens new avenues for monitoring their therapeutic efficacy and safety (Jansen et al., 2011).
Future Directions
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult original research articles or directly contact experts in the field for more detailed information.
properties
InChI |
InChI=1S/C12H14N5O7P.Na/c18-8-6(3-23-25(20,21)22)24-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18-19H,3H2,(H2,20,21,22); |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEUQZMBXGOWJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)O)O)O.[Na] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N5NaO7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,N6-Ethenoadenosine 5'-monophosphate disodium salt |
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